molecular formula C8H11N3O B13058587 4-(Cyclopropylmethoxy)pyrimidin-5-amine

4-(Cyclopropylmethoxy)pyrimidin-5-amine

Cat. No.: B13058587
M. Wt: 165.19 g/mol
InChI Key: PTZOXRZQLQBFPE-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)pyrimidin-5-amine is a chemical compound with the molecular formula C₈H₁₁N₃O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are significant in various biological processes and are found in nucleic acids, vitamins, and other essential biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of acid chlorides and terminal alkynes under Sonogashira conditions to produce substituted pyrimidines . Another approach involves the reaction of ketones with amidines in the presence of catalysts like ZnCl₂ or Cu, leading to the formation of pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, amidines, ketones.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-(Cyclopropylmethoxy)pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s structure allows it to interact with these targets effectively, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylmethoxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group enhances its stability and reactivity compared to other pyrimidine derivatives .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-(cyclopropylmethoxy)pyrimidin-5-amine

InChI

InChI=1S/C8H11N3O/c9-7-3-10-5-11-8(7)12-4-6-1-2-6/h3,5-6H,1-2,4,9H2

InChI Key

PTZOXRZQLQBFPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC=NC=C2N

Origin of Product

United States

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